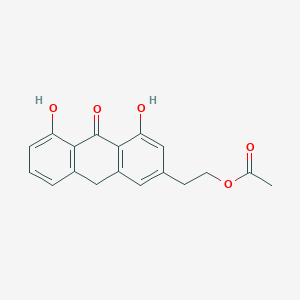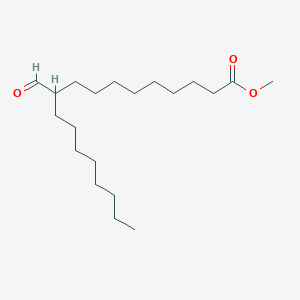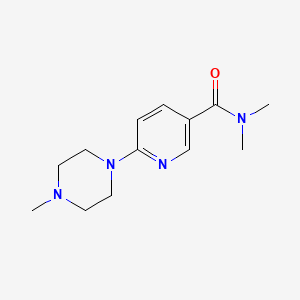
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with the molecular formula C13H18N4O. It is a derivative of pyridinecarboxamide, featuring a piperazine ring substituted with a methyl group. This compound is known for its diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- typically involves the reaction of nicotinic acid with dimethylamine and 4-methylpiperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide: A simpler derivative of pyridinecarboxamide.
N,N-Dimethylnicotinamide: Lacks the piperazine ring.
4-Methylpiperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
3-Pyridinecarboxamide, N,N-dimethyl-6-(4-methyl-1-piperazinyl)- is unique due to the presence of both the dimethylamino and piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
54864-92-5 |
|---|---|
Molekularformel |
C13H20N4O |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H20N4O/c1-15(2)13(18)11-4-5-12(14-10-11)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
PYZQIXNHIIKFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


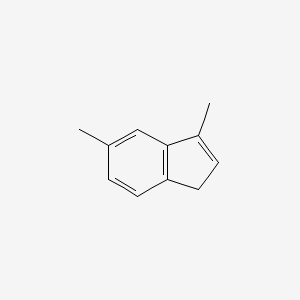
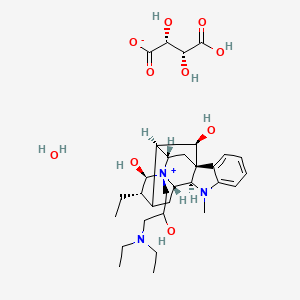

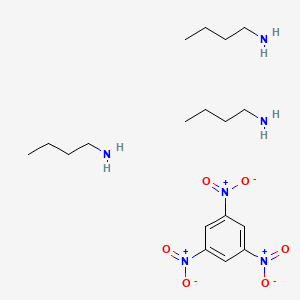
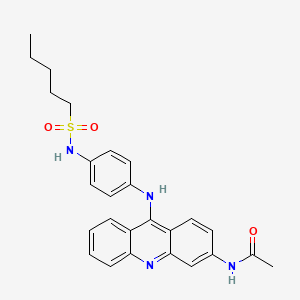
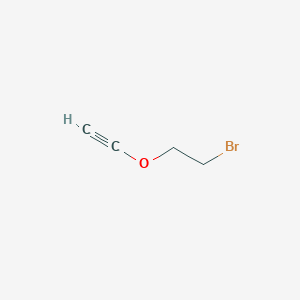
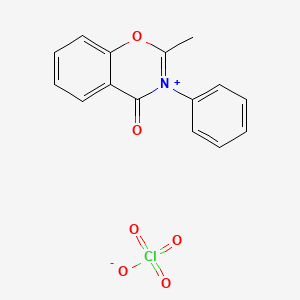

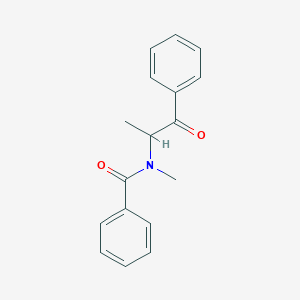
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
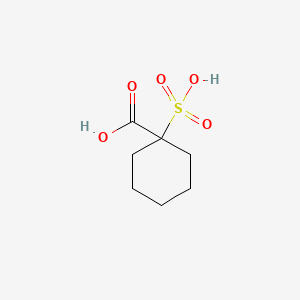
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
